molecular formula C13H18O3 B7793468 3-Methoxy-2-(pentyloxy)benzaldehyde CAS No. 101267-80-5

3-Methoxy-2-(pentyloxy)benzaldehyde

Cat. No.: B7793468
CAS No.: 101267-80-5
M. Wt: 222.28 g/mol
InChI Key: LJRAKVKOCXJVMH-UHFFFAOYSA-N
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Description

3-Methoxy-2-(pentyloxy)benzaldehyde is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a pentyloxy group (-OC5H11) attached to a benzaldehyde core. This compound is primarily used in scientific research and has various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(pentyloxy)benzaldehyde typically involves the alkylation of 3-methoxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale alkylation reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(pentyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

Scientific Research Applications

3-Methoxy-2-(pentyloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(pentyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzaldehyde: Lacks the pentyloxy group, making it less hydrophobic and potentially less bioactive.

    2-Methoxy-3-(pentyloxy)benzaldehyde: Positional isomer with different chemical properties and reactivity.

    3-Methoxy-4-(pentyloxy)benzaldehyde: Another positional isomer with distinct characteristics.

Uniqueness

3-Methoxy-2-(pentyloxy)benzaldehyde is unique due to the specific positioning of the methoxy and pentyloxy groups on the benzaldehyde core. This arrangement can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methoxy-2-pentoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-3-4-5-9-16-13-11(10-14)7-6-8-12(13)15-2/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRAKVKOCXJVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC=C1OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292963
Record name 3-Methoxy-2-(pentyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101267-80-5
Record name 3-Methoxy-2-(pentyloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101267-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-(pentyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Hydroxy-3-methoxybenzaldehyde (3.00 g, 19.7 mmol) and DMF (25 ml) were mixed, and potassium carbonate (3.00 g, 22.0 mmol) and bromopentane (2.73 ml, 22.0 mmol) were successively added to this solution. The reaction mixture was stirred at 100° C. for 2 hours and the obtained solid was filtered. Water (20 ml) and ethyl acetate (50 ml) were added for separation. The aqueous layer was extracted twice with ethyl acetate (25 ml). The organic layers were combined, washed twice with saturated brine (20 ml) and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure to give a crude product of 3-methoxy-2-pentyloxybenzaldehyde. (2) THF (30 ml) and methyl (triphenylphosphoranilidene)acetate (7.36 g, 22.0 mmol) were added to the above-mentioned compound. The mixture was re iuxed under heating for 5.5 hours and THF was evaporated under reduced pressure. Hexane (100 ml) was added to the obtained residue, and the precipitated crystals were filtered off. The filtrate was concentrated under reduced pressure. To the obtained residue were added ethanol (40 ml) and a 1N aqueous sodium hydroxide solution (40 ml). The mixture was refluxed under heating for 1 hour. After removing ethanol by evaporation under reduced pressure, concentrated hydrochloric acid was added to make the aqueous layer acidic. The aqueous layer was extracted twice with ethyl acetate (70 ml). The organic layers were combined, washed 3 times with saturated brine (40 ml) and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. The obtained crude crystals were recrystallized from ethyl acetate to give 3- (3-methoxy-2-pentyloxyphenyl)cinnamic acid (3.82 g, 73% in 3 steps) as colorless needles.
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Synthesis routes and methods III

Procedure details

The crude product of (3-methoxy-2-pentyloxyphenyl)methanol (1.2 g), dimethyl sulfoxide (DMSO, 25 ml) and triethylamine (6.72 ml, 48.2 mmol) were mixed, and this solution was cooled to 0° C. Sulfur trioxide--pyridine complex (2.56 g, 16.1 mmol) was added, and the mixture was stirred at room temperature for 1 hour. The reaction mixture was poured into water to stop the reaction, and the aqueous layer was extracted 3 times with ethyl acetate (30 ml). The organic layers were combined, washed with 2N hydrochloric acid (30 ml), water (30 ml) and saturated brine (30 ml), and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (hexane/ethyl acetate=15/1-10/1) to give 3-methoxy-2-pentyloxybenzaldehyde (1.16 g, 83% in 3 steps) as a colorless oil.
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